molecular formula C16H15F3N2O B2732286 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea CAS No. 951662-20-7

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Cat. No. B2732286
CAS RN: 951662-20-7
M. Wt: 308.304
InChI Key: QMCPRSHHVGXFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism Of Action

The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is based on its ability to inhibit the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the development and activation of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of B-cell activation and proliferation. This mechanism of action has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea have been extensively studied in preclinical models. Inhibition of BTK has been shown to have a variety of effects on B-cell function, including the suppression of B-cell activation, proliferation, and survival. Additionally, inhibition of BTK has been shown to modulate the production of cytokines and chemokines, which are key mediators of inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potency, specificity, and availability. TAK-659 is a highly potent inhibitor of BTK, with an IC50 value in the low nanomolar range. Additionally, TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects. Finally, TAK-659 is now commercially available from several manufacturers, making it easily accessible for laboratory experiments.
The limitations of using 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea in laboratory experiments include its potential toxicity and limited solubility. TAK-659 has been shown to have some toxicity in preclinical models, particularly at higher doses. Additionally, TAK-659 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents, such as inhibitors of PI3K or CD20. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Finally, there is interest in the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects.

Synthesis Methods

The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea involves the reaction of 2-methylphenyl isocyanate with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to yield the final product. The synthesis of this compound has been optimized for both laboratory and industrial-scale production, and it is now commercially available from several manufacturers.

Scientific Research Applications

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea has been extensively studied for its potential applications in scientific research. The compound's ability to inhibit BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell lymphomas and chronic lymphocytic leukemia (CLL). Additionally, TAK-659 has shown promise in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPRSHHVGXFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.